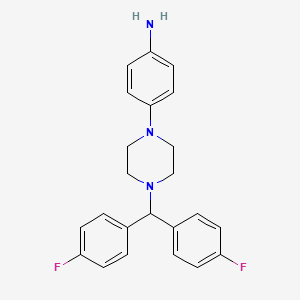
N-Piperacillinyl Ampicillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Piperacillinyl Ampicillin is a synthetic compound that belongs to the β-lactam antibiotic family. It is a derivative of both piperacillin and ampicillin, combining the structural features of these two antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .
Mechanism of Action
Target of Action
N-Piperacillinyl Ampicillin, also known as UNII-EJ9J08QB0Y, is a derivative of the antibiotic Piperacillin . Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of this compound are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .
Mode of Action
this compound inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to osmotic instability and eventually causes cell lysis and death .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a critical component of the bacterial cell wall and provides structural integrity. By inhibiting the enzymes involved in peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of Piperacillin. Piperacillin, when administered intravenously, is absorbed rapidly, with peak serum concentrations generally attained more quickly and higher than following equivalent oral doses .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and multiplication. By binding to PBPs and inhibiting peptidoglycan synthesis, it disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective against a broad range of bacteria.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the bacteria. For instance, some bacteria produce β-lactamase enzymes that can inactivate β-lactam antibiotics like Piperacillin . Piperacillin is often used in combination with β-lactamase inhibitors to overcome this resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Piperacillinyl Ampicillin typically involves the acylation of ampicillin with piperacillin. The process begins with the preparation of piperacillin acid, which is then reacted with ampicillin in the presence of a coupling agent such as ethyl chloroformate (EDPC). The reaction is carried out in an aqueous buffer solution with a pH range of 6.0-9.0, and the temperature is maintained between 0 to 10°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is typically purified through crystallization and filtration, followed by drying to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Piperacillinyl Ampicillin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Piperacillinyl Ampicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in microbiological studies to investigate the antibacterial activity and resistance mechanisms of various bacterial strains.
Medicine: Utilized in pharmaceutical research for the development of new antibiotic formulations and the study of drug interactions.
Industry: Applied in the production of β-lactam antibiotics and as an impurity standard in quality control processes .
Comparison with Similar Compounds
Piperacillin: A broad-spectrum β-lactam antibiotic with a similar mechanism of action but different structural features.
Ampicillin: A β-lactam antibiotic with a narrower spectrum of activity compared to N-Piperacillinyl Ampicillin.
Amoxicillin: Another β-lactam antibiotic with a similar spectrum of activity but different pharmacokinetic properties.
Uniqueness: this compound combines the structural features of both piperacillin and ampicillin, resulting in a compound with enhanced antibacterial activity and a broader spectrum of action. This makes it particularly effective against a wider range of bacterial infections compared to its parent compounds .
Properties
CAS No. |
65772-67-0 |
|---|---|
Molecular Formula |
C39H44N8O10S2 |
Molecular Weight |
848.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1 |
InChI Key |
DPEZDVKIJPAEMF-SAJYMXHHSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |
Synonyms |
[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



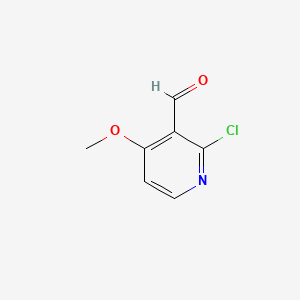
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
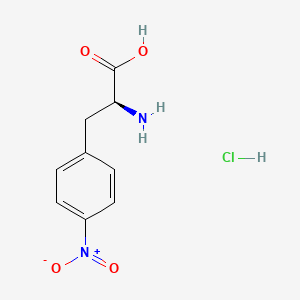


![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

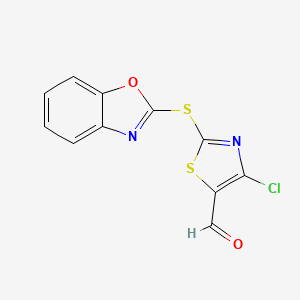


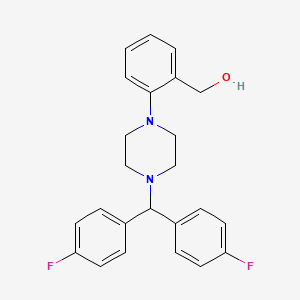
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
